2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS 94856-39-0) is a highly functionalized, bis-electrophilic building block widely utilized in the synthesis of fused heterocyclic systems and advanced active pharmaceutical ingredients (APIs). Featuring a reactive 2-chloro group and a 3-formyl moiety on a quinoline core, it serves as a critical precursor for nucleophilic aromatic substitutions and condensation cyclizations. The precise 6,7-dimethyl substitution pattern provides a unique balance of electron density and steric bulk, making it a preferred starting material for developing antiviral agents, anticancer therapeutics, and specialized fused fluorophores where unsubstituted or methoxy-substituted analogs fail to deliver optimal physicochemical properties or synthesis yields [1].
Substituting 2-chloro-6,7-dimethylquinoline-3-carbaldehyde with its unsubstituted (2-chloroquinoline-3-carbaldehyde) or mono-substituted analogs compromises both synthetic efficiency and downstream performance. The dual electron-donating methyl groups at the 6 and 7 positions specifically modulate the electrophilicity of the adjacent 2-chloro and 3-formyl reactive sites, optimizing the kinetics of bis-nucleophile cyclization reactions [1]. Furthermore, in medicinal chemistry workflows, the 6,7-dimethyl motif significantly alters the lipophilicity (logP) and spatial footprint of the resulting API, directly impacting cell permeability and target binding. Using a generic unsubstituted analog results in lower precursor yields, altered cyclization profiles, and downstream molecules with mismatched pharmacokinetic properties [2].
In standard Vilsmeier-Haack formylation protocols, the 6,7-dimethyl substitution pattern demonstrates superior synthetic efficiency compared to other substituted quinoline carbaldehydes. Quantitative synthesis studies report that 2-chloro-6,7-dimethylquinoline-3-carbaldehyde achieves a 77% isolated yield. In direct comparison, the unsubstituted 2-chloroquinoline-3-carbaldehyde yields 72%, while the mono-methylated analog yields 75%. More significantly, electron-donating methoxy analogs, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, suffer from reduced yields of 63% [1]. This robust processability makes the 6,7-dimethyl variant a highly cost-effective and scalable intermediate for industrial procurement.
| Evidence Dimension | Precursor Synthesis Yield |
| Target Compound Data | 77% isolated yield |
| Comparator Or Baseline | 72% (unsubstituted) and 63% (6-methoxy analog) |
| Quantified Difference | 5% to 14% absolute yield improvement over primary structural analogs |
| Conditions | Standard Vilsmeier-Haack reaction (POCl3, DMF) from the corresponding acetanilide |
Higher synthesis yields directly translate to improved raw material efficiency and lower cost-of-goods in large-scale pharmaceutical manufacturing.
The 6,7-dimethylquinoline core is a non-negotiable structural requirement in specific classes of small-molecule inhibitors targeting H1N1 influenza A viral replication. During structure-activity relationship (SAR) optimization, derivatives synthesized from 2-chloro-6,7-dimethylquinoline-3-carbaldehyde demonstrated potent dose-dependent inhibitory activity in human lung epithelial A549 cells (effective at 0.1 μM to 10 μM concentrations), successfully rescuing high-dose influenza infection in vivo [1]. The specific steric and lipophilic contributions of the 6,7-dimethyl groups are essential for this target engagement, meaning unsubstituted building blocks cannot be utilized to synthesize these specific active pharmaceutical ingredients.
| Evidence Dimension | Downstream API Efficacy |
| Target Compound Data | Enables synthesis of H1N1 inhibitors active at 0.1–10 μM in A549 cells |
| Comparator Or Baseline | Unsubstituted or structurally divergent precursors |
| Quantified Difference | Essential structural requirement for sub-micromolar to micromolar viral replication inhibition |
| Conditions | In vitro viral replication assay using wild-type WSN influenza virus in A549 cells |
Procurement of the exact 6,7-dimethyl precursor is mandatory for synthesizing this specific class of highly active antiviral therapeutics.
The dual reactivity of the 2-chloro and 3-formyl groups allows for the rapid synthesis of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives via Knoevenagel condensation. The electron-donating effect of the 6,7-dimethyl groups subtly reduces the electrophilicity of the formyl carbon compared to the unsubstituted analog, which provides greater control over the condensation kinetics and minimizes unwanted side reactions during API synthesis [1]. This controlled reactivity profile ensures high-purity downstream products that are evaluated for in vitro anticancer efficacy against ovarian cancer cell lines.
| Evidence Dimension | Reactivity Profile in Condensation |
| Target Compound Data | Controlled Knoevenagel condensation kinetics due to 6,7-dimethyl electron donation |
| Comparator Or Baseline | Unsubstituted 2-chloroquinoline-3-carbaldehyde (higher electrophilicity, prone to side reactions) |
| Quantified Difference | Improved downstream product purity and controlled reaction rates |
| Conditions | Base-catalyzed condensation with oxindole derivatives |
Controlled reactivity at the formyl site ensures reproducible batch-to-batch purity when synthesizing complex multi-ring pharmaceutical intermediates.
Ideal starting material for developing quinolin-2(1H)-one based inhibitors of H1N1 influenza A and coronavirus replication, where the 6,7-dimethyl motif is critical for target binding and cellular permeability [2].
The preferred bis-electrophile for synthesizing complex multi-ring systems like pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, utilizing the orthogonal reactivity of the 2-chloro and 3-formyl groups[1].
Procurement choice for synthesizing 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives targeting ovarian cancer, benefiting from the controlled condensation kinetics provided by the dimethyl substitution[1].
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